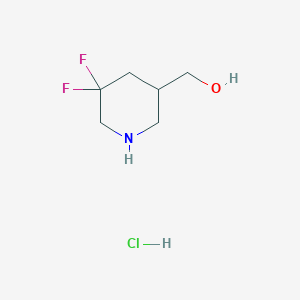(5,5-Difluoropiperidin-3-yl)methanol hydrochloride
CAS No.: 1356338-73-2
Cat. No.: VC2895590
Molecular Formula: C6H12ClF2NO
Molecular Weight: 187.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1356338-73-2 |
|---|---|
| Molecular Formula | C6H12ClF2NO |
| Molecular Weight | 187.61 g/mol |
| IUPAC Name | (5,5-difluoropiperidin-3-yl)methanol;hydrochloride |
| Standard InChI | InChI=1S/C6H11F2NO.ClH/c7-6(8)1-5(3-10)2-9-4-6;/h5,9-10H,1-4H2;1H |
| Standard InChI Key | MTPNBLITGLEBTH-UHFFFAOYSA-N |
| SMILES | C1C(CNCC1(F)F)CO.Cl |
| Canonical SMILES | C1C(CNCC1(F)F)CO.Cl |
Introduction
| Identifier | Value |
|---|---|
| CAS Number | 1356338-73-2 |
| Molecular Formula | C6H12ClF2NO |
| Molecular Weight | 187.61 g/mol |
| IUPAC Name | (5,5-difluoropiperidin-3-yl)methanol;hydrochloride |
| InChI | InChI=1S/C6H11F2NO.ClH/c7-6(8)1-5(3-10)2-9-4-6;/h5,9-10H,1-4H2;1H |
| InChIKey | MTPNBLITGLEBTH-UHFFFAOYSA-N |
| SMILES | C1C(CNCC1(F)F)CO.Cl |
The compound was first registered in chemical databases in 2016, with modifications to its entry as recent as March 2025, indicating ongoing research interest and relevance .
Physical and Chemical Properties
Structural Features and Conformation
This conformational characteristic is particularly important in the context of drug design, as it affects how the molecule interacts with biological targets. The parent compound, (5,5-Difluoropiperidin-3-yl)methanol (CID 84072882), serves as the base structure, with the hydrochloride forming the salt derivative that is commonly used in research settings .
Applications in Research and Development
Role in Medicinal Chemistry
(5,5-Difluoropiperidin-3-yl)methanol hydrochloride serves as a valuable chemical intermediate in medicinal chemistry. Its primary applications include:
-
Building block for the synthesis of complex bioactive molecules
-
Structure-activity relationship studies of fluorinated compounds
-
Development of drug candidates with improved pharmacokinetic profiles
The compound's structural features make it particularly useful in creating molecules with enhanced biological activities and improved drug-like properties.
Pharmacokinetic Enhancement Properties
The difluoro substitution pattern is a strategic design element in medicinal chemistry. The presence of two fluorine atoms on the piperidine ring confers several advantageous properties:
-
Enhanced Metabolic Stability: Fluorination can block metabolically labile sites, leading to compounds with longer half-lives in biological systems.
-
Increased Lipophilicity: The introduction of fluorine atoms can enhance the lipophilicity of molecules, improving their membrane permeability and bioavailability.
-
Modified Acidity/Basicity: Fluorine can alter the pKa of nearby functional groups, affecting the ionization state of the molecule at physiological pH .
These properties make (5,5-Difluoropiperidin-3-yl)methanol hydrochloride a valuable tool for optimizing the pharmacokinetic profiles of drug candidates.
Applications in Drug Discovery
In drug discovery, this compound is primarily used for the development of new pharmaceuticals. Its fluorinated structure provides a foundation for creating drug candidates with improved pharmacological properties. The hydrochloride salt form further enhances its utility by improving solubility and handling characteristics in experimental settings.
Research indicates that this compound is particularly valuable in synthesizing complex bioactive molecules and understanding structure-activity relationships in drug development contexts .
Research Findings and Case Studies
Drug Development Applications
The search results mention the application of this compound in developing fluorine-containing pharmaceuticals. One specific example involves its use in creating improved BCL6 degraders with enhanced pharmacokinetic properties .
The compound is noted for its role in "enhanced pharmacokinetic properties of compounds it is incorporated into, such as improved metabolic stability and increased lipophilicity, which are desirable traits in drug design."
Future Research Directions
Emerging Applications
The unique properties of (5,5-Difluoropiperidin-3-yl)methanol hydrochloride suggest several promising avenues for future research:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume